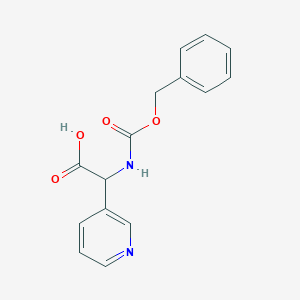
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a pyridinyl substituent on an acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the acetic acid backbone: The protected amine is then reacted with a suitable precursor to introduce the acetic acid moiety. This can be done through various methods, including the use of acylation reactions.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction, often involving a halogenated pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The pyridinyl group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various functionalized pyridinyl derivatives.
科学研究应用
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the benzyloxycarbonyl protection and acetic acid moiety.
2-(Pyridin-3-yl)acetic acid: Lacks the benzyloxycarbonyl-protected amino group.
N-Benzyloxycarbonyl-2-(pyridin-3-yl)glycine: Similar structure but with a glycine backbone.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is unique due to the combination of the benzyloxycarbonyl-protected amino group and the pyridinyl substituent on an acetic acid backbone. This unique structure allows for specific interactions and applications that are not possible with the similar compounds listed above.
属性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-(phenylmethoxycarbonylamino)-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13(12-7-4-8-16-9-12)17-15(20)21-10-11-5-2-1-3-6-11/h1-9,13H,10H2,(H,17,20)(H,18,19) |
InChI 键 |
INIBTANRKBWUMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


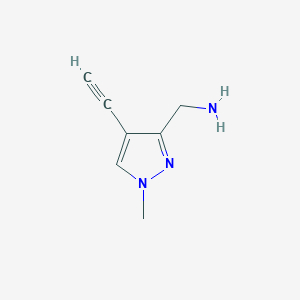
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
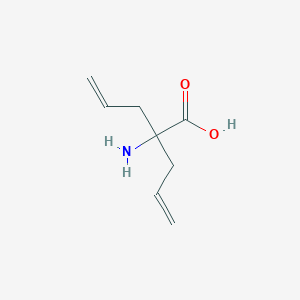
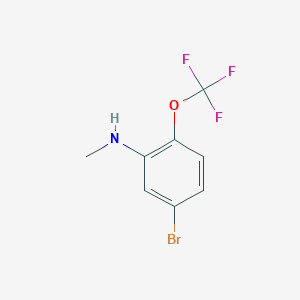
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
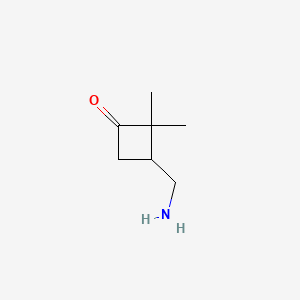
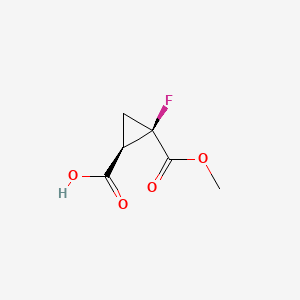
![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)
![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)
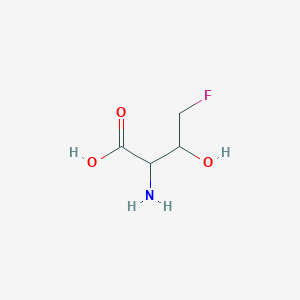
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)

